molecular formula C19H21N5O2S B6564306 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide CAS No. 946371-28-4

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide

Cat. No.: B6564306
CAS No.: 946371-28-4
M. Wt: 383.5 g/mol
InChI Key: ZQCZDNCTYGHQCI-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features both pyrimidine and sulfonamide groups, which contribute to its diverse chemical reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide typically involves a multi-step process One common method starts with the synthesis of the pyrimidine core, followed by functionalization with the dimethylamino group

Typical reaction conditions include:

  • Starting Materials: Appropriate pyrimidine derivatives, anilines, and sulfonyl chlorides.

  • Solvents: Polar aprotic solvents like dimethylformamide or acetonitrile.

  • Catalysts: Bases such as triethylamine or potassium carbonate to facilitate nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimized reaction conditions for large-scale synthesis. Continuous flow reactors and automated synthesis platforms may be utilized to ensure consistent quality and yield. Purification often involves crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the dimethylamino group.

  • Reduction: Reduction of the sulfonamide group can yield amine derivatives.

  • Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

  • Oxidation Products: Oxidized pyrimidine derivatives.

  • Reduction Products: Amino-substituted compounds.

  • Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide finds applications in:

  • Chemistry: As a versatile intermediate in organic synthesis.

  • Biology: In the study of enzyme inhibition and as a probe for biological assays.

  • Medicine: Potential use as a pharmacophore in the design of drugs targeting specific enzymes or receptors.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

When compared to other sulfonamide and pyrimidine derivatives, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide stands out due to the combination of its structural features. Similar compounds include:

  • Sulfonamides: Sulfadiazine, sulfamethoxazole.

  • Pyrimidine Derivatives: 5-fluorouracil, trimethoprim.

While these similar compounds have notable applications, the unique combination in this compound offers distinct advantages in targeted applications.

Science can be fascinating, right? There are so many layers to explore! Any new thoughts popping into your mind after all this?

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-14-13-18(24(2)3)22-19(20-14)21-15-9-11-16(12-10-15)23-27(25,26)17-7-5-4-6-8-17/h4-13,23H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCZDNCTYGHQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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